Laurotetanin

Übersicht

Beschreibung

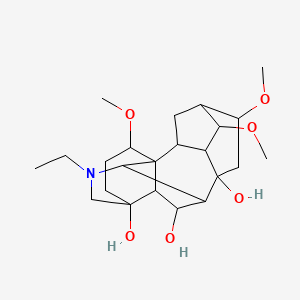

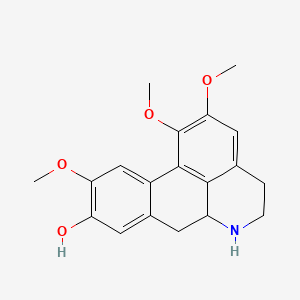

Laurotetanine is an isoquinoline alkaloid . It is a natural product found in Laurelia sempervirens, Neolitsea aciculata, and other organisms . It is also known to exert an anti-asthmatic effect .

Molecular Structure Analysis

Laurotetanine has a molecular formula of C19H21NO4 . Its IUPAC name is (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol .Physical And Chemical Properties Analysis

Laurotetanine has a molecular weight of 327.38 . Its elemental composition is C 69.71%, H 6.47%, N 4.28%, O 19.55% .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

Laurotetanin wurde auf seine pharmakologischen Wirkungen untersucht, insbesondere auf seine gefäßerweiternden Eigenschaften an isolierter Ratten-Thorax-Aorta . Dies deutet auf mögliche Anwendungen in der Erforschung von Herz-Kreislauf-Erkrankungen und der Entwicklung von Behandlungen hin, die eine Gefäßrelaxation beinhalten.

Analytische Chemie

Das Vorkommen der Verbindung in verschiedenen Pflanzenarten erfordert die Entwicklung analytischer Methoden zur Identifizierung und Quantifizierung. Forschungen zu Trenntechniken wie der pH-Zonen-Verfeinerungs-Gegenstromchromatographie sind entscheidend für die Isolierung von this compound aus komplexen Gemischen .

Wirkmechanismus

Target of Action

Laurotetanine, an isoquinoline alkaloid extracted from the roots of Litsea cubeba (Lour.) Pers, primarily targets the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

Laurotetanine interacts with its targets by down-regulating MUC5AC and NF-κB signaling pathways . This interaction results in the inhibition of IgE, histamine, and inflammatory reactions .

Biochemical Pathways

The primary biochemical pathways affected by laurotetanine are those involving MUC5AC and NF-κB . MUC5AC is a secreted gel-forming mucin that is upregulated in response to infection, inflammation, and injury. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Pharmacokinetics

As a strong basic compound, it is expected to have good absorption and distribution throughout the body

Result of Action

Laurotetanine exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions . It significantly reduces inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . Inflammatory cytokines, such as interleukin (IL) -4, IL-6, IL-13, are also significantly decreased by laurotetanine treatment, whereas interferon gamma (IFN-γ) is increased .

Action Environment

The action of laurotetanine can be influenced by various environmental factors. For instance, the plant from which it is extracted, Litsea cubeba, is mainly distributed in Chinese provinces south of the Yangtze River, as well as in various countries in Southeast Asia The environmental conditions in these regions, such as climate and soil quality, can affect the concentration and efficacy of laurotetanine

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Laurotetanine interacts with various biomolecules in biochemical reactions. It has been shown to inhibit IgE and histamine, which are key players in allergic reactions . The nature of these interactions involves the down-regulation of MUC5AC and NF-κB signaling pathways , which are crucial for the inflammatory response.

Cellular Effects

Laurotetanine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to reduce inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . It also decreases inflammatory cytokines such as IL-4, IL-6, IL-13, and increases IFN-γ .

Molecular Mechanism

The molecular mechanism of Laurotetanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by suppressing the Ca2+ influx through both voltage- and receptor-operated calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Laurotetanine change over time. It has been observed that Laurotetanine treatment (20, 40, 60 mg/kg) significantly reduces inflammatory cells and cytokines in treated rats compared with control animals . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Laurotetanine vary with different dosages in animal models. In a study where asthma was induced in rats by ovalbumin injection, Laurotetanine (20, 40, or 60 mg/kg) was administered orally to the rats for 21 days . The study found that Laurotetanine treatment significantly reduced inflammatory cells and cytokines in treated rats compared with control animals .

Metabolic Pathways

It is known that Laurotetanine exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions via down-regulating MUC5AC and NF-κB signaling pathways .

Eigenschaften

| { "Design of the Synthesis Pathway": "Laurotetanine can be synthesized through a multi-step reaction pathway that involves the condensation of two key starting materials, lauric acid and tryptamine.", "Starting Materials": [ "Lauric acid", "Tryptamine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "1. Lauric acid is reacted with methanol and sodium hydroxide to form methyl laurate.", "2. Tryptamine is reacted with hydrochloric acid to form tryptamine hydrochloride.", "3. Methyl laurate and tryptamine hydrochloride are then reacted in the presence of sodium hydroxide and water to form laurotetanine.", "4. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "5. The organic layer is separated and washed with water, then dried with sodium sulfate.", "6. The solvent is removed under reduced pressure to yield crude laurotetanine.", "7. The crude product is purified by recrystallization from a suitable solvent." ] } | |

| 128-76-7 | |

Molekularformel |

C19H21NO4 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol |

InChI |

InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |

InChI-Schlüssel |

GVVXPMORGFYVOO-ZDUSSCGKSA-N |

Isomerische SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

Kanonische SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

Aussehen |

Solid powder |

melting_point |

125°C |

| 128-76-7 | |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Laurotetanine; NSC 106610; NSC-106610; NSC106610; Laurotetanin; Litsoeine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

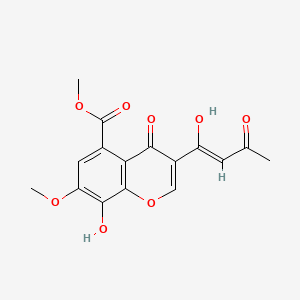

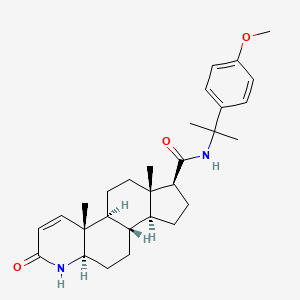

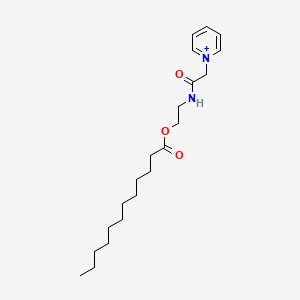

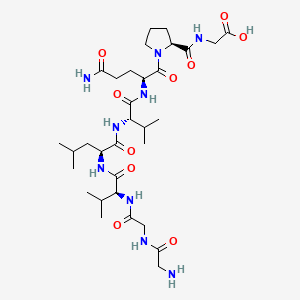

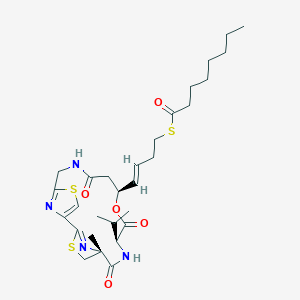

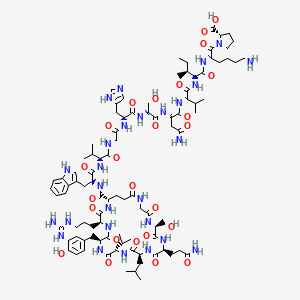

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.